molecular formula C54H87O3P B15178514 2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite CAS No. 85030-49-5

2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite

Cat. No.: B15178514
CAS No.: 85030-49-5
M. Wt: 815.2 g/mol
InChI Key: LDLQMIVOOISNKJ-UHFFFAOYSA-N
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Description

2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite is a chemical compound with the molecular formula C54H87O3P. It is known for its use as an antioxidant in various industrial applications. The compound is characterized by its phosphite ester structure, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite typically involves the reaction of nonylphenol with phosphorus trichloride. The process can be summarized in the following steps:

    Reaction of Nonylphenol with Phosphorus Trichloride: Nonylphenol is reacted with phosphorus trichloride in the presence of a base, such as triethylamine, to form the intermediate phosphorochloridite.

    Formation of the Final Product: The intermediate is then reacted with additional nonylphenol to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate large quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves controlled temperature and pressure conditions, along with the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphates.

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and nonylphenol.

    Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Phosphates and nonylphenol.

    Hydrolysis: Phosphoric acid and nonylphenol.

    Substitution: Depending on the nucleophile, different substituted phosphites can be formed.

Scientific Research Applications

2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite has a wide range of applications in scientific research and industry:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

    Biology: Investigated for its potential protective effects against oxidative stress in biological systems.

    Medicine: Explored for its potential use in drug formulations to enhance stability.

    Industry: Widely used in the production of plastics, rubber, and other materials to improve their durability and lifespan.

Mechanism of Action

The mechanism of action of 2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite primarily involves its antioxidant properties. The compound can donate electrons to neutralize free radicals, thereby preventing oxidative damage to materials and biological systems. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • Tris(nonylphenyl) phosphite
  • Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite
  • Tris(2,4-di-tert-butylphenyl) phosphite

Uniqueness

2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as an antioxidant in various applications. Its long nonyl chains enhance its compatibility with hydrophobic materials, making it a preferred choice in the polymer and plastic industries.

Properties

CAS No.

85030-49-5

Molecular Formula

C54H87O3P

Molecular Weight

815.2 g/mol

IUPAC Name

[2,4-di(nonyl)phenyl] bis(4-nonylphenyl) phosphite

InChI

InChI=1S/C54H87O3P/c1-5-9-13-17-21-25-29-33-48-37-42-52(43-38-48)55-58(56-53-44-39-49(40-45-53)34-30-26-22-18-14-10-6-2)57-54-46-41-50(35-31-27-23-19-15-11-7-3)47-51(54)36-32-28-24-20-16-12-8-4/h37-47H,5-36H2,1-4H3

InChI Key

LDLQMIVOOISNKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)CCCCCCCCC)OC3=C(C=C(C=C3)CCCCCCCCC)CCCCCCCCC

Origin of Product

United States

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